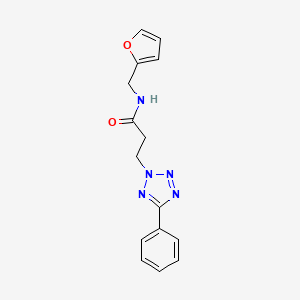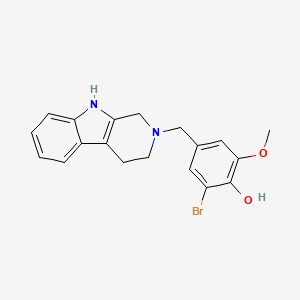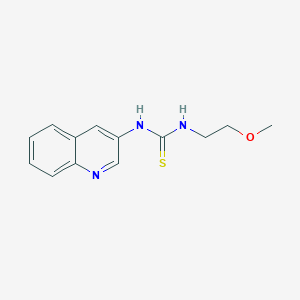
N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as hypertension, inflammation, and pain.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide involves the inhibition of the enzyme soluble epoxide hydrolase (N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide). N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide is responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which are potent vasodilators and anti-inflammatory molecules. Inhibition of N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide leads to an increase in EET levels, which results in vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects
N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce blood pressure in hypertensive animals, reduce inflammation in various models of inflammation, and reduce pain in various models of pain. It has also been shown to have neuroprotective effects in ischemic stroke models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide in lab experiments include its high potency and selectivity for N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide inhibition, its ability to cross the blood-brain barrier, and its low toxicity. The limitations include its relatively high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the research on N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide. One direction is the development of more potent and selective N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide inhibitors. Another direction is the investigation of its potential in treating other diseases such as cancer and Alzheimer's disease. Additionally, the development of new synthetic routes for N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide could lead to a more cost-effective synthesis process.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide involves a multi-step process. The first step is the preparation of 5-phenyl-2H-tetrazole, which is achieved by the reaction of aniline and sodium azide. The second step involves the reaction of 5-phenyl-2H-tetrazole with 2-furylacetic acid to form N-(2-furylmethyl)-5-phenyl-2H-tetrazole-2-carboxamide. The final step is the conversion of N-(2-furylmethyl)-5-phenyl-2H-tetrazole-2-carboxamide to N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide by reaction with 3-bromopropionic acid.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory, anti-hypertensive, and analgesic effects. It has also been studied for its potential in treating neuropathic pain, diabetic neuropathy, and ischemic stroke.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-3-(5-phenyltetrazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-14(16-11-13-7-4-10-22-13)8-9-20-18-15(17-19-20)12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZACVDANOVYZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5219225.png)
![N-(3-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5219236.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5219245.png)
![N,N-dipropyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5219247.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B5219268.png)
![N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5219279.png)


![2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5219295.png)
![3-[(2-bromo-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5219296.png)

![9-bromo-6-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B5219309.png)

